

# Defactinib IC50 focal adhesion kinase inhibition

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Defactinib

CAS No.: 1073154-85-4

Cat. No.: S001669

[Get Quote](#)

## Defactinib IC50 and Key Kinase Targets

| Target Kinase                         | IC50 Value | Notes / Context                                               |
|---------------------------------------|------------|---------------------------------------------------------------|
| Focal Adhesion Kinase (FAK)           | < 0.6 nM   | Potent, ATP-competitive inhibitor [1].                        |
| Proline-rich tyrosine kinase 2 (Pyk2) | < 0.6 nM   | Second member of the FAK family; also potently inhibited [1]. |

## Mechanism of Action and Signaling Pathways

**Defactinib** exerts its anti-tumor effects by blocking the integrin-mediated activation of downstream signaling pathways that are crucial for tumor cell survival, proliferation, and migration. The diagram below illustrates the key pathways affected [2] [3].



[Click to download full resolution via product page](#)

**Defactinib** inhibits FAK, blocking key downstream oncogenic pathways like PI3K/AKT and RAS/MEK/ERK [2] [3].

## Experimental Evidence and Research Context

The high potency of **Defactinib** is demonstrated in various experimental models:

- **In Vitro Cell Studies:** In esophageal squamous cell carcinoma (ESCC) cell lines, **Defactinib** treatment led to a dose and time-dependent **dissociation of PI3K from FAK**, resulting in effective blockade of the AKT signaling pathway and reduced expression of oncogenes like **SOX2, MYC, and MDM2** [2].
- **Co-culture Resistance Models:** Research shows that **Cancer-Associated Fibroblasts (CAFs)** can secrete metabolites like phosphatidylcholines, activating the **JAK2/STAT3 pathway** in tumor cells and conferring resistance to FAK inhibitors like **Defactinib**. This highlights the complexity of the tumor microenvironment [4].

## Clinical Development and Status

**Defactinib** has been evaluated in clinical trials, both as a monotherapy and in combination.

- **Combination Therapy Approval:** In 2025, **Defactinib** was approved by the US FDA in a **co-package with avutometinib** (a RAF/MEK1 inhibitor) for the treatment of adult patients with **KRAS-mutated recurrent low-grade serous ovarian cancer (LGSOC)** who have received prior systemic therapy [3].
- **Monotherapy Trials:** A phase 2 study of **Defactinib** monotherapy in previously treated advanced **KRAS mutant non-small cell lung cancer (NSCLC)** showed only **modest clinical activity**, underscoring the potential need for combination approaches in certain cancer types [1].

## Key Considerations for Researchers

- **Beyond IC50:** While IC50 is a critical measure of a drug's potency, its ultimate efficacy can be influenced by other factors, including **tumor microenvironment-mediated resistance**, as seen with CAFs [4].
- **Resistance Mechanisms:** Studies have identified that **Receptor Tyrosine Kinases (RTKs) like HER2** can directly phosphorylate FAK at the Y397 site, bypassing the inhibition of FAK's kinase activity by drugs like **Defactinib**. This "oncogenic protection" is an important mechanism of intrinsic and acquired resistance [5].

**Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.

## References

1. Phase 2 study of the focal adhesion kinase inhibitor ... [sciencedirect.com]
2. Focal adhesion kinase (FAK) inhibitor-defactinib ... [pubmed.ncbi.nlm.nih.gov]
3. Defactinib: Uses, Interactions, Mechanism of Action [go.drugbank.com]
4. positive cancer-associated fibroblasts (CAFs) mediate focal ... [nature.com]
5. Oncogenic Receptor Tyrosine Kinases Directly ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Defactinib IC50 focal adhesion kinase inhibition]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b001669#defactinib-ic50-focal-adhesion-kinase-inhibition>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)